2-(2,2,2-Trifluoroethyl)thiazole-4-carboxylic acid

Overview

Description

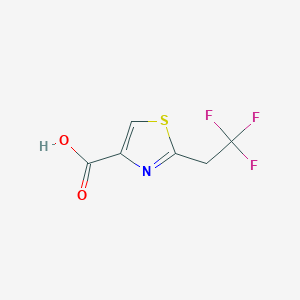

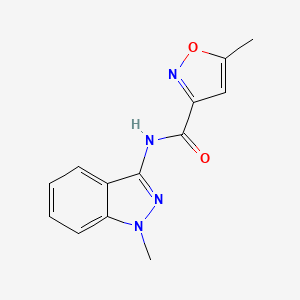

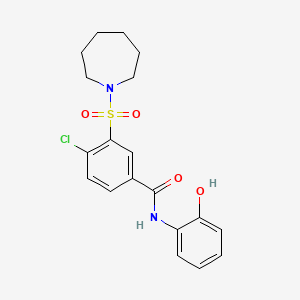

“2-(2,2,2-Trifluoroethyl)thiazole-4-carboxylic acid” is a chemical compound with the molecular formula C6H4F3NO2S . It is related to thiazoles, which are an important class of five-membered heterocyclic compounds .

Molecular Structure Analysis

The molecular structure of “this compound” involves a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Scientific Research Applications

Synthesis and Biological Activities

A study on novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives, closely related to 2-(2,2,2-Trifluoroethyl)thiazole-4-carboxylic acid, revealed their potential in biological activities including fungicidal and antivirus effects. These compounds showed promising results in controlling fungi and viruses (Fengyun et al., 2015).

Preparation and Fluorination Techniques

Research on the preparation of trifluoromethylated thiazoles and isothiazoles, using precursor carboxylic acids and sulfur tetrafluoride, demonstrates the compound's role in novel thiazole and isothiazole synthesis (Nickson, 1991).

Synthetic Process in Fungicide Production

The compound plays a crucial role in the synthesis of novel fungicides, specifically in the process of creating thifuzamide, a potent fungicide (An-chang, 2012).

Anti-Corrosion Applications

A study highlighted the anti-corrosion potential of thiazole hydrazones, compounds structurally related to this compound, in protecting mild steel in acidic environments (Chaitra et al., 2016).

Antimicrobial Activity

Thiazole-containing amino acids and peptides, similar to this compound, demonstrated moderate antibacterial and antifungal activities against various pathogens (Stanchev et al., 1999).

Occurrence in Biological Material

2-Acetylthiazole-4-carboxylic acid, structurally akin to the compound , was found to be widely distributed in various organisms, indicating a potential role as a previously undescribed coenzyme (White, 1990).

Fluorescent Material Preparation

Research on the preparation of fluorescent materials from biomass-derived furfural and natural amino acid cysteine involved the synthesis of furylthiazole carboxylic acid esters, indicating potential applications in photoluminescence (Tanaka et al., 2015).

Mechanism of Action

Target of Action

A compound with a similar structure, 4-(2,2,2-trifluoroethyl)-l-phenylalanine, is known to target the tyrosine–trna ligase in humans . This enzyme plays a crucial role in protein synthesis by catalyzing the attachment of tyrosine to its corresponding tRNA molecule.

Mode of Action

Compounds with trifluoroethyl groups are known to exhibit stronger acidic character compared to their non-fluorinated counterparts due to the electronegativity of the trifluoromethyl group . This property could potentially influence the interaction of the compound with its targets.

Biochemical Pathways

It’s worth noting that trifluoroethyl-containing compounds have been used in the synthesis of various cyclic h-phosphonates and hetero-substituted dialkyl h-phosphonates . These compounds are known to play roles in a variety of biochemical processes.

Pharmacokinetics

For instance, trifluoroethanol, a compound with a trifluoroethyl group, is known to be a profound respiratory depressant .

Action Environment

It’s known that trifluoroethyl-containing compounds are generally stable and resistant to decomposition in the presence of strong bases .

properties

IUPAC Name |

2-(2,2,2-trifluoroethyl)-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F3NO2S/c7-6(8,9)1-4-10-3(2-13-4)5(11)12/h2H,1H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DICGJUGOJVDBRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(S1)CC(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F3NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1179338-11-4 | |

| Record name | 2-(2,2,2-trifluoroethyl)-1,3-thiazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-chlorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B2412192.png)

![2-(4-methyl-7-oxo-1-phenylpyrazolo[3,4-d]pyridazin-6-yl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2412195.png)

![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2-(4-chlorophenoxy)-N-methylacetamide](/img/structure/B2412208.png)